molecular formula C12H11N3S B12939172 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine CAS No. 94802-81-0

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine

Cat. No.: B12939172
CAS No.: 94802-81-0
M. Wt: 229.30 g/mol
InChI Key: AFUJDONHHNZAAA-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, a highly efficient one-pot method involves the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles with arylacetylenes in the presence of t-BuOK under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the imidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to its specific substitution pattern and the combination of imidazole and thiazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

94802-81-0

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine

InChI

InChI=1S/C12H11N3S/c1-8-2-4-9(5-3-8)10-11(13)15-6-7-16-12(15)14-10/h2-7H,13H2,1H3

InChI Key

AFUJDONHHNZAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)N

Origin of Product

United States

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